3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)PROPANAMIDE
Overview
Description
3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)PROPANAMIDE is a complex organic compound that features both isoindoline and thiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindoline Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step would involve coupling the isoindoline and thiazole moieties through an amide bond formation, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, compounds with similar structures are often explored for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
Industrially, it could be used in the synthesis of advanced materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- 3-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-ethyl-1,3-thiazol-2-yl)propanamide
Uniqueness
The uniqueness of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-PHENYL-1,3-THIAZOL-2-YL)PROPANAMIDE might lie in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-17(22-20-21-16(12-27-20)13-6-2-1-3-7-13)10-11-23-18(25)14-8-4-5-9-15(14)19(23)26/h1-9,12H,10-11H2,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKWPRZAALCBGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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